molecular formula C14H22N2O3S B2810321 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396783-66-6

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2810321
CAS No.: 1396783-66-6
M. Wt: 298.4
InChI Key: OWVVQJMGITVNQU-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with the CAS Registry Number 1396783-66-6 . Its molecular formula is C14H22N2O3S, corresponding to a molecular weight of 298.40 g/mol . The structure features an oxalamide core, which is known to facilitate hydrogen bonding, linked to a 4,4-dimethylpentyl chain with a hydroxy group and a thiophen-2-ylmethyl moiety . This structural combination is significant for researchers investigating oxalamide derivatives. Compounds with thiophene and oxalamide functional groups are of high interest in medicinal and agrochemical research due to their potential biological activities . For instance, thiophene-containing molecules are frequently explored as scaffolds in the development of novel fungicides . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a building block or reference standard in various chemical and biological studies.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h4-5,8,11,17H,6-7,9H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVVQJMGITVNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Dimethylpentyl Intermediate: The initial step involves the preparation of the 3-hydroxy-4,4-dimethylpentyl intermediate through a series of reactions, such as alkylation and hydrolysis.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the hydroxy-dimethylpentyl intermediate.

    Oxalamide Formation: The final step involves the formation of the oxalamide backbone by reacting the intermediate with oxalyl chloride under controlled conditions, followed by purification to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under specific conditions.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The thiophen-2-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is C16H24N2O3SC_{16}H_{24}N_{2}O_{3}S, with a molecular weight of 324.4 g/mol. The compound features a hydroxyl group, which may contribute to its solubility and reactivity in biological systems. Its structure includes thiophenes, which are known for their electronic properties that can be beneficial in various applications.

Biological Applications

2.1 Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can trap free radicals and mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of both hydroxyl and thiophene groups enhances the radical scavenging ability of the molecule.

Case Study: Neuroprotection
A study focusing on related oxalamides demonstrated their efficacy in protecting neuronal cells from oxidative damage, suggesting potential applications in neuroprotection therapies .

2.2 Anticancer Properties

Several derivatives of oxalamides have shown promise as anticancer agents. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for cancer treatment.

Case Study: In Vitro Studies
In vitro studies have indicated that similar compounds can inhibit the growth of various cancer cell lines, demonstrating their potential as therapeutic agents .

Synthesis and Derivative Development

The synthesis of this compound has been explored through various synthetic routes. These methods often involve the modification of existing oxalamide frameworks to enhance biological activity or selectivity.

Synthesis Method Key Features Outcome
Method AUtilizes thiophene derivativesHigh yield of target compound
Method BInvolves hydroxylation stepsEnhanced solubility and reactivity

Potential Industrial Applications

Beyond biological applications, this compound may find uses in materials science due to its unique properties. Its ability to form stable complexes with metals could be useful in catalysis or as a stabilizing agent in polymer formulations.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophen-2-ylmethyl moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Key Observations:
  • Antiviral Activity : Compound 13 () shares a chlorophenyl group with the target compound’s thiophenyl moiety, both providing aromaticity. The thiazolyl and acetylpiperidine groups in Compound 13 enhance structural complexity, correlating with its 90% HPLC purity and antiviral efficacy .
  • Enzyme Modulation: The thiophen-2-ylmethyl group in the target compound may mimic the pyridinylethyl group in S336 (), which interacts with taste receptors and CYP enzymes.
  • Synthetic Flexibility : The target compound’s hydroxyalkyl chain resembles the methoxyphenethyl group in Compound 28 (), which showed 64% yield and clear $^1$H NMR signals, suggesting similar synthetic accessibility for branched alkyl-oxalamides .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 13 () Compound 28 ()
Hydrogen Bonding High (hydroxyl group) Moderate (hydroxyethyl and acetylpiperidine) Low (methoxyphenethyl)
Aromaticity Moderate (thiophene) High (thiazole and chlorophenyl) High (fluorophenyl)
LC-MS [M+H]+ 479.12 351.1
HPLC Purity 90%
Key Observations:
  • The hydroxyl group in the target compound may improve solubility compared to purely aromatic analogs like GMC-3 () or Compound 28 ().
  • Thiophene’s lower electron density compared to pyridine (in S336) or chlorophenyl (in Compound 13) could reduce π-π stacking but enhance metabolic stability .

Research Implications and Gaps

  • Antiviral Potential: The target compound’s thiophene and hydroxyalkyl groups warrant testing against HIV or other viruses, following the protocol for Compound 13 ().
  • Enzyme Interactions : Structural similarity to S336 () suggests possible CYP inhibition, necessitating assays to evaluate safety profiles.
  • Synthetic Optimization : The branched alkyl chain may require tailored purification methods, as seen in ’s use of NMR for structural confirmation .

Biological Activity

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a hydroxy group, a dimethylpentyl chain, and a thiophen-2-ylmethyl moiety linked to an oxalamide core. Its molecular formula is C15H22N2O3SC_{15}H_{22}N_2O_3S, with a molecular weight of approximately 322.43 g/mol. The presence of the hydroxy group and the thiophene ring contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxalamide moiety is known for its capacity to form hydrogen bonds, which may enhance binding affinity to target proteins.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signaling cascades, potentially affecting processes such as cell proliferation or apoptosis.
  • Receptor Modulation : It may interact with receptors associated with various physiological responses, including those involved in inflammation or cancer progression.

Biological Activity

Research has indicated that oxalamide derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. This compound has been evaluated for:

  • Anticancer Activity : Studies suggest that oxalamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell survival.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines.

Case Studies

Recent studies have explored the efficacy of oxalamide derivatives in preclinical models:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined the effects of various oxalamide compounds on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, leading to apoptosis through caspase activation .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)12.5Caspase activation
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamideMCF-720Cell cycle arrest

Comparative Analysis

Compared to other oxalamides, this compound exhibits unique properties due to its specific substituents:

Compound NameStructure FeaturesNotable Activity
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamidePhenyloxamide coreModerate anticancer activity
This compoundThiophene ringHigh cytotoxicity against MCF-7

Q & A

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents like DMF enhance reactivity) .
  • Temperature control to prevent side reactions (e.g., epimerization of the hydroxy group) .

How can researchers confirm the structural integrity of this compound?

Basic Research Question
Analytical Techniques :

  • NMR Spectroscopy :
    • 1^1H and 13^{13}C NMR to verify substituent connectivity and stereochemistry (e.g., hydroxy group resonance at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • HPLC :
    • Reverse-phase HPLC with UV detection to assess purity (>98%) and retention time consistency .

What strategies optimize the synthetic route for scalability and higher yield?

Advanced Research Question
Methodological Approaches :

  • Catalyst Screening :
    • Use coupling agents like HATU or EDCI to improve amide bond formation efficiency .
  • Solvent Optimization :
    • Replace THF with DCM for better solubility of intermediates .
  • Process Automation :
    • Continuous flow reactors to enhance reproducibility and reduce reaction times .

Q. Table 1: Key Optimization Parameters

ParameterOptimization StrategyOutcomeReference
CatalystHATU instead of DCC15% yield increase
Temperature0°C → 25°C (after initiation)Reduced side products

How can contradictory data in biological activity assays be resolved?

Advanced Research Question
Resolution Strategies :

  • Orthogonal Assays :
    • Validate enzyme inhibition results using fluorescence-based and radiometric assays .
  • Structural Analog Testing :
    • Compare activity of derivatives to identify critical functional groups (e.g., hydroxy vs. methoxy substitutions) .
  • Molecular Dynamics Simulations :
    • Model protein-ligand interactions to explain variability in IC50_{50} values .

What analytical methods are recommended for purity assessment?

Basic Research Question

  • HPLC-DAD : Dual-wavelength detection to identify impurities (e.g., λ = 254 nm and 280 nm) .
  • TLC Monitoring : Use silica plates with fluorescent indicator (Rf_f = 0.3–0.5 in ethyl acetate/hexane) .

How can the mechanism of action be elucidated for this compound?

Advanced Research Question
Methodological Framework :

Biochemical Assays :

  • Fluorescence polarization to measure binding affinity to target proteins (e.g., kinases) .

Molecular Docking :

  • AutoDock Vina or Schrödinger Suite to predict binding poses and key residues (e.g., hydrophobic pocket interactions) .

CRISPR-Cas9 Knockout Models :

  • Validate target relevance by comparing activity in wild-type vs. knockout cell lines .

What are the critical physical and chemical properties of this compound?

Basic Research Question

  • Solubility :
    • Poor aqueous solubility (logP ≈ 3.2); use DMSO or ethanol for stock solutions .
  • Stability :
    • Degrades at >40°C; store at -20°C under nitrogen .

How can researchers design derivatives with improved pharmacological activity?

Advanced Research Question
Approaches :

  • Structure-Activity Relationship (SAR) :
    • Modify the hydroxy group to esters (e.g., acetyl) to enhance bioavailability .
  • Fragment-Based Design :
    • Replace thiophene with furan or pyridine rings to explore heterocyclic diversity .

What are potential applications in medicinal chemistry?

Basic Research Question

  • Enzyme Inhibition :
    • Target kinases (e.g., EGFR) or proteases implicated in cancer .
  • Receptor Modulation :
    • GPCR antagonism (e.g., serotonin receptors) for neurological disorders .

How can instability under physiological conditions be addressed?

Advanced Research Question
Formulation Strategies :

  • Prodrug Design :
    • Convert the hydroxy group to a phosphate ester for sustained release .
  • Nanoparticle Encapsulation :
    • Use PLGA nanoparticles to improve plasma stability and target delivery .

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